Cas no 370-99-0 (Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)-)
370-99-0 structure
Product Name:Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)-
CAS No:370-99-0
MF:C15H9F3
MW:246.227174520493
CID:1481126
PubChem ID:11379594
Update Time:2025-04-21
Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)-
- 1-(2-phenylethynyl)-4-(trifluoromethyl)benzene
- 1-(Phenylethynyl)-4-(trifluoromethyl)benzene
- 370-99-0
- 1-(2-Phenylethynyl)-4-trifluoromethylbenzene
- DTXSID50464092
- VGHFZQHSVAXZFS-UHFFFAOYSA-N
- 1-phenylethynyl-4-trifluoromethylbenzene
- SCHEMBL2830955
-
- Inchi: 1S/C15H9F3/c16-15(17,18)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H
- InChI Key: VGHFZQHSVAXZFS-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C#CC2C=CC=CC=2)=CC=1)(F)F
Computed Properties
- Exact Mass: 246.06563477g/mol
- Monoisotopic Mass: 246.06563477g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 0Ų
Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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